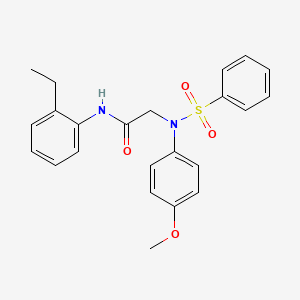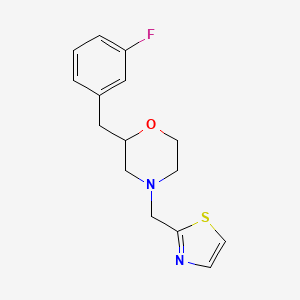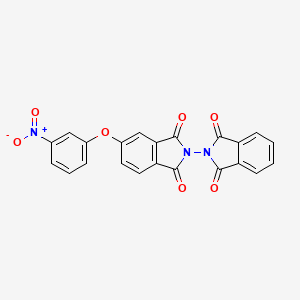
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMPSG, is a novel compound that has been gaining attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is still not fully understood. However, it has been suggested that this compound inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including AKT, mTOR, and ERK. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have potent anticancer activity and can be used in combination with other anticancer drugs. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively tested in animal models, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its safety and toxicity profile in animal models. Additionally, this compound could be tested in combination with other anticancer drugs to enhance its efficacy. Finally, this compound could be evaluated for its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has potent anticancer activity and several other biochemical and physiological effects. However, its safety and toxicity profile are not well understood, and more research is needed to optimize its chemical structure and evaluate its potential therapeutic applications. This compound has the potential to be a valuable tool for cancer research and could lead to the development of new anticancer drugs.
Méthodes De Synthèse
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine, 4-methoxybenzaldehyde, and benzenesulfonyl chloride. The resulting product is then treated with glycine to form this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for combination therapy with other anticancer drugs.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-18-9-7-8-12-22(18)24-23(26)17-25(19-13-15-20(29-2)16-14-19)30(27,28)21-10-5-4-6-11-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCBTUPYSIVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)


![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)